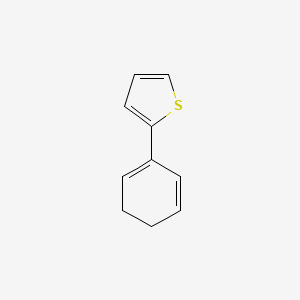

2-(Cyclohexa-1,5-dien-1-yl)thiophene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

110214-15-8 |

|---|---|

Molecular Formula |

C10H10S |

Molecular Weight |

162.25 g/mol |

IUPAC Name |

2-cyclohexa-1,5-dien-1-ylthiophene |

InChI |

InChI=1S/C10H10S/c1-2-5-9(6-3-1)10-7-4-8-11-10/h2,4-8H,1,3H2 |

InChI Key |

BYCMYCQRDSEIHB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC=C(C=C1)C2=CC=CS2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Cyclohexa 1,5 Dien 1 Yl Thiophene and Its Precursors

Strategies for Carbon-Carbon Bond Formation at the Thiophene (B33073) 2-Position

A primary approach to the target molecule involves the formation of a carbon-carbon bond directly at the 2-position of a pre-existing thiophene ring. This is a well-established area of thiophene chemistry, with several powerful methods available.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira variants)

Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods for forming carbon-carbon bonds in modern organic synthesis. The Suzuki-Miyaura and Sonogashira couplings are particularly relevant for the functionalization of thiophenes.

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate. For the synthesis of 2-substituted thiophenes, this can be achieved by coupling a 2-halothiophene with a suitable organoboron reagent or by coupling a thiophene-2-boronic acid with an appropriate halide or triflate. The reaction is tolerant of a wide range of functional groups and generally proceeds with high yields and selectivity. A typical Suzuki-Miyaura coupling for the synthesis of 2-arylthiophenes is depicted in the table below. While this example shows the formation of a biaryl system, the same principle applies to the coupling of a thiophene derivative with a vinyl or other sp2-hybridized organoboron reagent.

| Table 1: Example of a Suzuki-Miyaura Coupling Reaction for 2-Arylthiophene Synthesis | |

|---|---|

| Reactants | 2-Bromothiophene and Arylboronic acid |

| Catalyst | Palladium(0) complex, e.g., Pd(PPh₃)₄ |

| Base | Aqueous base, e.g., Na₂CO₃, K₂CO₃, or K₃PO₄ |

| Solvent | Typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water |

| General Outcome | Formation of a 2-arylthiophene |

The Sonogashira coupling is another powerful palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.netacs.orgresearchgate.netchempedia.infosigmaaldrich.com This reaction is co-catalyzed by a copper(I) salt, typically copper(I) iodide. In the context of thiophene functionalization, a 2-halothiophene can be coupled with a terminal alkyne to produce a 2-alkynylthiophene. While not directly forming the target structure, the resulting alkyne can be a versatile intermediate for further transformations.

Organometallic Reagent Additions (e.g., Lithiated Thiophenes)

The high acidity of the protons at the 2- and 5-positions of thiophene allows for facile deprotonation with strong bases, such as organolithium reagents, to form highly nucleophilic organometallic species. 2-Lithiothiophene, generated by the reaction of thiophene with a reagent like n-butyllithium, can then react with a variety of electrophiles to form a new carbon-carbon bond at the 2-position.

For the synthesis of a precursor to 2-(cyclohexa-1,5-dien-1-yl)thiophene, 2-lithiothiophene could be reacted with an electrophilic derivative of cyclohexane (B81311), such as a cyclohexanone (B45756) or a cyclohexenone. For instance, the addition of 2-lithiothiophene or the corresponding Grignard reagent, 2-thienylmagnesium bromide wikipedia.org, to a cyclohexanone derivative would yield a tertiary alcohol. Subsequent dehydration and further functional group manipulation could then lead to the desired cyclohexadiene moiety.

| Table 2: General Scheme for Organometallic Addition to a Cyclohexanone Derivative | |

|---|---|

| Step 1: Formation of the Organometallic Reagent | Thiophene + n-BuLi → 2-Lithiothiophene |

| Step 2: Nucleophilic Addition | 2-Lithiothiophene + Cyclohexanone derivative → Tertiary alkoxide |

| Step 3: Workup | Tertiary alkoxide + H₃O⁺ → Tertiary alcohol |

| Subsequent Steps | Dehydration and functional group interconversions to form the diene |

Approaches for Introducing the Cyclohexa-1,5-dien-1-yl Moiety

An alternative set of strategies focuses on constructing the cyclohexa-1,5-dien-1-yl ring system onto a thiophene precursor or utilizing a pre-formed cyclohexadiene building block.

Direct Annulation or Cyclization Reactions

Annulation reactions, which involve the formation of a new ring onto an existing structure, are a powerful tool in organic synthesis. The Robinson annulation, a classic method for forming six-membered rings, involves a Michael addition followed by an intramolecular aldol (B89426) condensation. nrochemistry.comuoc.grchemistrytalk.orgmasterorganicchemistry.comresearchgate.net In principle, a thiophene-containing nucleophile could be employed in a Robinson-type annulation sequence with an appropriate α,β-unsaturated ketone to construct the cyclohexene (B86901) ring, which could then be further functionalized to the desired diene.

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of six-membered ring synthesis. nih.govmdpi.com Thiophene itself is generally a poor diene in Diels-Alder reactions due to its aromatic character. chempedia.infostackexchange.com However, thiophene S-oxides or S,S-dioxides, which are less aromatic, can participate in Diels-Alder reactions as the diene component. utexas.eduslideshare.net Subsequent extrusion of sulfur monoxide or sulfur dioxide from the bicyclic adduct can lead to the formation of a cyclohexadiene ring.

Functional Group Interconversions on Cyclohexane Derivatives

This approach involves starting with a 2-thienyl-substituted cyclohexane or cyclohexene derivative and then introducing the second double bond through functional group interconversions. For example, a 2-(cyclohex-1-en-1-yl)thiophene could be synthesized, and then a second double bond could be introduced via an elimination reaction. nih.gov This might involve the introduction of a leaving group at an appropriate position on the cyclohexene ring, followed by base-induced elimination. Alternatively, a diol precursor could be synthesized and then subjected to a double dehydration to form the diene.

Exploiting Pre-formed Cyclohexa-1,5-dien-1-yl Building Blocks

Perhaps the most convergent approach involves the use of a pre-formed cyclohexa-1,5-dien-1-yl building block that can be coupled to a thiophene derivative. This strategy relies on the synthesis of a reactive cyclohexadiene species, such as an organoborane, organostannane, or organozinc reagent, which can then participate in a palladium-catalyzed cross-coupling reaction.

For instance, a cyclohexa-1,5-dien-1-yl boronic acid or its corresponding pinacol (B44631) ester could be synthesized and then coupled with a 2-halothiophene under Suzuki-Miyaura conditions. rsc.org The synthesis of such boronic acids can often be achieved from the corresponding Grignard or organolithium reagent by reaction with a trialkyl borate. The synthesis of a 1-methylcyclohexa-1,5-diene-1-carboxylic acid has been reported starting from the Birch reduction of a substituted benzoic acid, indicating that functionalized cyclohexadienes are accessible. wikipedia.org

Alternatively, a Stille coupling could be employed, which would involve the reaction of a 2-(tributylstannyl)thiophene (B31521) with a cyclohexa-1,5-dien-1-yl halide or triflate. jcu.edu.autsukuba.ac.jp Similarly, a Negishi coupling could be utilized with a 2-thienylzinc reagent and a cyclohexadienyl halide or triflate.

| Table 3: Cross-Coupling Strategies Using Pre-formed Cyclohexadienyl Building Blocks | |||

|---|---|---|---|

| Coupling Reaction | Thiophene Reagent | Cyclohexadiene Reagent | Catalyst System |

| Suzuki-Miyaura | 2-Halothiophene | Cyclohexa-1,5-dien-1-yl boronic acid/ester | Pd(0) catalyst + Base |

| Suzuki-Miyaura | Thiophene-2-boronic acid/ester | Cyclohexa-1,5-dien-1-yl halide/triflate | Pd(0) catalyst + Base |

| Stille | 2-(Tributylstannyl)thiophene | Cyclohexa-1,5-dien-1-yl halide/triflate | Pd(0) catalyst |

| Negishi | 2-Thienylzinc halide | Cyclohexa-1,5-dien-1-yl halide/triflate | Pd(0) or Ni(0) catalyst |

Convergent and Divergent Synthetic Routes for the Compound

The construction of this compound involves the coupling of a thiophene moiety with a cyclohexa-1,5-diene ring. The strategic approach to forming this carbon-carbon bond can be designed in either a convergent or divergent manner.

Convergent Synthesis

For this compound, a hypothetical convergent route would involve preparing a functionalized thiophene precursor and a functionalized cyclohexa-1,5-diene precursor separately. For instance, 2-lithiothiophene or a 2-thienylboronic acid could be synthesized as one fragment. The other fragment would be a cyclohexa-1,5-diene derivative bearing a suitable leaving group, such as a bromide or triflate. The final step would be a cross-coupling reaction, such as a Suzuki or Stille coupling, to join these two fragments.

Key Features of a Convergent Approach:

Independent synthesis of molecular fragments.

Allows for late-stage combination of complex fragments.

Divergent Synthesis

In a divergent synthesis, a common intermediate is used to generate a library of structurally related compounds. researchgate.net This strategy is particularly useful in medicinal chemistry for creating a range of analogues for structure-activity relationship studies.

A potential divergent approach for synthesizing analogues of this compound could start from a common precursor, such as 2-acetylthiophene. This starting material could undergo a series of reactions to introduce the six-membered ring. Modifications to the reaction conditions or the subsequent reagents could then be used to create a variety of derivatives with different substitution patterns on either the thiophene or the cyclohexadiene ring. For example, the common intermediate could be subjected to different olefination and cyclization sequences to generate diverse analogues.

Comparison of Synthetic Strategies

| Strategy | Description | Advantages | Disadvantages |

| Convergent | Two or more fragments are synthesized separately and then joined together. researchgate.net | Higher overall yield, efficiency for complex targets. researchgate.net | Requires careful planning of the coupling reaction of advanced intermediates. |

| Divergent | A common intermediate is used to create a library of different compounds. researchgate.net | Efficient for generating structural diversity, useful for drug discovery. | The overall yield for any single target molecule may be lower than in a convergent approach. |

Green Chemistry Principles in Synthesis of this compound Analogues

The principles of green chemistry aim to reduce the environmental impact of chemical processes. nih.gov These principles are increasingly being applied to the synthesis of thiophene derivatives, which are important scaffolds in pharmaceuticals and materials science. nih.govnih.gov While specific green routes for this compound are not extensively documented, the methodologies developed for its analogues can be considered applicable.

Key Green Chemistry Approaches in Thiophene Synthesis:

Use of Greener Solvents: Traditional syntheses often employ volatile and hazardous organic solvents. Green alternatives include the use of water, ethanol, or deep eutectic solvents. rsc.org For instance, the synthesis of halogenated thiophenes has been successfully achieved in ethanol, an environmentally benign solvent. nih.gov

Catalysis: The use of catalysts, particularly heterogeneous catalysts, can improve reaction efficiency and reduce waste. researchgate.net Metal-catalyzed cross-coupling reactions are central to many thiophene syntheses, and modern developments focus on using catalysts that are recyclable and operate under milder conditions. mdpi.comnih.gov

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov Cyclization and cycloaddition reactions are often highly atom-economical.

Energy Efficiency: Microwave-assisted synthesis has emerged as a valuable tool for reducing reaction times and energy consumption. acs.orgresearchgate.net The synthesis of thiophene oligomers via Suzuki coupling has been shown to be rapid and efficient under microwave irradiation and solvent-free conditions. acs.org

Renewable Feedstocks: While many syntheses of thiophenes rely on petroleum-derived starting materials, research is ongoing to develop routes from renewable resources. rsc.org

The application of these principles can lead to more sustainable synthetic routes for this compound and its derivatives. For example, a potential green synthesis could involve a microwave-assisted Suzuki coupling of a thienylboronic acid with a cyclohexadienyl halide in a green solvent, using a highly efficient and recyclable palladium catalyst.

Reaction Mechanisms and Reactivity of 2 Cyclohexa 1,5 Dien 1 Yl Thiophene

Electrophilic and Nucleophilic Substitution Reactions on the Thiophene (B33073) Ring

The thiophene nucleus is significantly more reactive towards electrophiles than benzene (B151609), with substitution occurring preferentially at the α-positions (C2 and C5). pharmaguideline.come-bookshelf.de In 2-(Cyclohexa-1,5-dien-1-yl)thiophene, the C2 position is occupied, directing electrophilic attack to the vacant C5 position. The dienyl substituent is expected to be a weakly activating group, further enhancing the reactivity of the C5 position.

Common electrophilic substitution reactions applicable to the thiophene ring include:

Halogenation: Reaction with halogens like bromine or chlorine, typically in a solvent like acetic acid, would lead to the formation of 5-halo-2-(cyclohexa-1,5-dien-1-yl)thiophene. rsc.org Thiophene brominates at a rate approximately 10^7 times faster than benzene. wikipedia.org

Nitration and Sulfonation: These reactions require milder conditions than those used for benzene to avoid degradation of the thiophene ring.

Friedel-Crafts Acylation and Alkylation: Acylation, for instance with acetyl chloride and a Lewis acid catalyst like tin(IV) chloride, readily yields the 5-acetyl derivative. wikipedia.orgderpharmachemica.com

Nucleophilic aromatic substitution on an unsubstituted thiophene ring is generally difficult due to its electron-rich nature. quimicaorganica.org Such reactions typically necessitate the presence of strong electron-withdrawing groups (like a nitro group) on the ring to activate it for nucleophilic attack. edurev.inuoanbar.edu.iqnih.gov As this compound lacks such deactivating groups, it is generally unreactive towards nucleophiles under standard conditions. Nucleophilic substitution would only become feasible if a leaving group, such as a halogen, were present at the C5 position.

| Reaction | Reagent | Predicted Major Product | Reference |

|---|---|---|---|

| Bromination | Br₂, Acetic Acid | 5-Bromo-2-(cyclohexa-1,5-dien-1-yl)thiophene | rsc.orgwikipedia.org |

| Acetylation | CH₃COCl, SnCl₄ | 5-Acetyl-2-(cyclohexa-1,5-dien-1-yl)thiophene | wikipedia.org |

| Chloromethylation | HCHO, HCl | 5-(Chloromethyl)-2-(cyclohexa-1,5-dien-1-yl)thiophene | wikipedia.org |

Cycloaddition Reactions Involving the Cyclohexa-1,5-diene Moiety

The cyclohexadiene portion of the molecule is primed for various cycloaddition reactions, a characteristic of its unsaturated, non-aromatic cyclic structure.

The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings. wikipedia.org The cyclohexa-1,5-diene moiety in the title compound can function as the diene component. However, for it to react, it must adopt a cisoid conformation, which is hindered by its cyclic structure. A more likely pathway involves isomerization to the conjugated cyclohexa-1,3-diene, which is an excellent diene for Diels-Alder reactions. nih.govlibretexts.org This isomerization can often be achieved thermally or through catalysis.

Once the conjugated 2-(cyclohexa-1,3-dien-1-yl)thiophene is formed, it can react with various dienophiles. The regioselectivity of the reaction would be influenced by the electronic nature of the dienophile and the thienyl substituent. With electron-deficient dienophiles like N-phenylmaleimide or maleic anhydride (B1165640), the reaction would proceed readily. nih.govresearchgate.net Studies on similar 2-(1'-cycloalkenyl)thiophenes have shown that the size of the cycloalkene ring plays a critical role in the reaction outcome, sometimes leading to subsequent aromatization of the newly formed ring system. nih.govresearchgate.net

While the thiophene ring itself is generally a poor diene due to its aromaticity, it can participate in Diels-Alder reactions under forcing conditions such as high pressure or with highly reactive dienophiles. nih.govresearchtrends.net Reactivity is enhanced if the aromaticity is disrupted, for example, by oxidation of the sulfur atom to a sulfoxide. researchtrends.net

The olefinic bonds within the cyclohexa-1,5-diene unit are susceptible to [2+2] photocycloaddition reactions. acs.org Upon irradiation with UV light, these reactions can occur either intramolecularly, between the two double bonds of the diene, to form a bicyclo[2.2.0]hexane system, or intermolecularly with another olefin. iastate.edu These reactions proceed through a concerted mechanism under photochemical conditions. aklectures.com

Other pericyclic reactions, such as cheletropic reactions or electrocyclic ring-opening/closing, could also be envisioned under specific thermal or photochemical conditions, further highlighting the rich reactivity of the dienyl moiety.

Olefin Metathesis and Cross-Coupling Reactions of the Dienyl Unit

The double bonds of the cyclohexa-1,5-dienyl group are suitable substrates for transition metal-catalyzed reactions like olefin metathesis and cross-coupling.

Olefin Metathesis: This class of reactions, catalyzed by ruthenium or molybdenum complexes, involves the redistribution of olefinic bonds. utc.edu

Ring-Opening Metathesis Polymerization (ROMP): The strained nature of the cyclohexadiene ring makes it a potential monomer for ROMP. In the presence of a suitable catalyst, the ring can open and polymerize to form a poly(phenylene vinylene) derivative with pendant thienyl groups. nih.gov

Cross-Metathesis (CM): The dienyl unit can react with other olefins in a cross-metathesis reaction to form new, more complex acyclic dienes. nih.govacs.org The chemoselectivity of such reactions can be controlled by tailoring the electronic and steric properties of the reaction partners and the catalyst used. acs.org

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are fundamental in C-C bond formation. cem.com While typically performed on aryl or vinyl halides, the double bonds of the dienyl unit can be functionalized. More commonly, the thiophene ring would first be halogenated (e.g., at the C5 position) to create a substrate for reactions like Suzuki-Miyaura or Stille coupling. rsc.org This would allow for the introduction of a wide variety of substituents onto the thiophene core, creating complex, functionalized molecules.

| Reaction Type | Catalyst Example | Potential Outcome | Reference |

|---|---|---|---|

| Ring-Opening Metathesis Polymerization (ROMP) | Grubbs' Catalyst | Formation of a polymer with a conjugated backbone | nih.gov |

| Cross-Metathesis (CM) | Schrock Catalyst | Formation of new acyclic dienes | acs.org |

| Suzuki-Miyaura Coupling (on 5-bromo derivative) | Pd(PPh₃)₄ | C-C bond formation at the C5 position of the thiophene ring | rsc.org |

Radical Reactions and Polymerization Initiation

Both the thiophene ring and the dienyl unit can participate in radical reactions. Thiophene derivatives can undergo homolytic aromatic substitution. researchgate.net The double bonds of the cyclohexa-1,5-diene are also susceptible to radical addition, which can initiate polymerization.

The compound this compound can be viewed as a monomer for polymerization through several pathways:

Electrochemical Polymerization: Oxidative polymerization of the thiophene ring can lead to the formation of polythiophene, a conducting polymer. wikipedia.orgdtic.mil The polymerization typically occurs through the 2,5-positions. The presence of the dienyl substituent would result in a functionalized polythiophene with potentially altered electronic and physical properties. The rate of polymerization can be significantly increased by using an initiator with a lower oxidation potential than the monomer. google.com

Radical Polymerization: The dienyl group can undergo radical polymerization, similar to other dienes, to form a polymer with a saturated carbon backbone and pendant thienyl groups.

Inverse Vulcanization: In this process, elemental sulfur is heated to form diradical chains that can react with unsaturated comonomers. The dienyl moiety of this compound could react with molten sulfur to form a sulfur-rich copolymer. rsc.org

Rearrangement Pathways and Isomerization Processes

The cyclohexa-1,5-diene system is thermodynamically less stable than its conjugated isomer, cyclohexa-1,3-diene. This provides a pathway for isomerization.

Base-Catalyzed Isomerization: In the presence of a strong base, a proton can be abstracted from one of the allylic positions, leading to a resonance-stabilized carbanion. Reprotonation can then lead to the formation of the more stable conjugated 1,3-diene.

Metal-Mediated Isomerization: Transition metal catalysts can facilitate the isomerization through mechanisms such as 1,5-hydride shifts. acs.org This process is often highly stereoselective.

The isomerization from a 1,5-diene to a 1,3-diene is a critical transformation as it significantly alters the reactivity of the cyclohexadienyl moiety, particularly its ability to participate as a diene in Diels-Alder reactions. acs.org Photochemical conditions could also potentially induce isomerization or other rearrangement pathways. nih.gov

Metal-Catalyzed Transformations of this compound

The metal-catalyzed transformations of diene systems are a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures with high efficiency and selectivity. While direct experimental studies on the metal-catalyzed reactions of this compound are not extensively documented in publicly available literature, its structural motifs—a conjugated diene linked to a thiophene ring—suggest a rich potential for reactivity in processes such as hydrovinylation and cycloisomerization. The behavior of this molecule can be inferred from established principles and related transformations involving dienylarenes and other functionalized dienes.

Hydrovinylation

Hydrovinylation is an atom-economical carbon-carbon bond-forming reaction that involves the addition of a vinyl group and a hydrogen atom across a double bond. Typically, this reaction is catalyzed by transition metal complexes, most notably those of nickel, palladium, rhodium, and cobalt. The hydrovinylation of 1,3-dienes is a well-established process that can lead to the formation of new stereocenters and functionalized products.

Given the structure of this compound, a metal-catalyzed hydrovinylation with an alkene, such as ethylene, would be expected to proceed selectively at the diene moiety. The thiophene ring, being aromatic, is generally less reactive towards this type of addition under typical hydrovinylation conditions. The regioselectivity of the hydrovinylation of the cyclohexa-1,5-diene ring would be a key consideration. The reaction could potentially yield a variety of products depending on the catalyst system and reaction conditions employed.

A plausible mechanistic pathway, drawing analogy from known hydrovinylation reactions of dienes, would involve the formation of a metal-hydride species as the active catalyst. This species would then coordinate to the diene system of this compound. Subsequent migratory insertion of one of the double bonds into the metal-hydride bond would generate a metal-allyl intermediate. Coordination of the external alkene (e.g., ethylene) followed by another migratory insertion would form a new carbon-carbon bond. The final step would involve a β-hydride elimination to release the vinylated product and regenerate the metal-hydride catalyst.

| Catalyst System | Alkene Partner | Potential Product(s) | Anticipated Selectivity |

| Nickel-based catalysts | Ethylene | 3-(Thiophen-2-yl)cyclohepta-1,5-diene | Regioselectivity dependent on ligand |

| Palladium-based catalysts | Styrene | Phenyl-substituted cyclohexenylthiophenes | Potential for high stereoselectivity |

| Rhodium-based catalysts | Propylene | Isopropyl-substituted cyclohexenylthiophenes | Catalyst-controlled regioselectivity |

| Cobalt-based catalysts | Ethylene | 3-(Thiophen-2-yl)cyclohepta-1,5-diene | May require specific ligand systems |

Cycloisomerization

Cycloisomerization reactions are intramolecular processes where a molecule is converted into a cyclic isomer, often with an increase in molecular complexity. These reactions are frequently catalyzed by transition metals, which can facilitate the formation of new rings through various mechanisms. For this compound, a metal-catalyzed cycloisomerization could lead to the formation of fused or bridged bicyclic structures containing the thiophene ring.

Palladium-catalyzed cycloisomerization of dienes is a well-documented transformation. nih.govresearchgate.net The mechanism often involves the formation of a palladacyclopentene intermediate through the oxidative cyclization of the diene with a low-valent palladium species. This intermediate can then undergo further transformations, such as β-hydride elimination and reductive elimination, to yield the cycloisomerized product.

In the case of this compound, a palladium(0) catalyst could coordinate to the diene system. Oxidative cyclization would lead to a palladacyclopentene fused to the cyclohexene (B86901) ring. Subsequent β-hydride elimination from an adjacent carbon could generate a conjugated triene system, or alternatively, reductive elimination could potentially form a new bicyclic carbon skeleton. The specific outcome would be highly dependent on the catalyst, ligands, and reaction conditions.

Another possibility is a cycloisomerization pathway involving a metal-hydride addition/elimination mechanism. A metal-hydride catalyst could add across one of the double bonds of the diene, leading to an organometallic intermediate. Intramolecular carbometalation of the second double bond would then form a new ring. Subsequent β-hydride elimination would release the cyclic product and regenerate the catalyst.

The presence of the thiophene ring could also play a role in directing the cycloisomerization. The sulfur atom could potentially coordinate to the metal center, influencing the geometry of the intermediates and thus the stereochemical outcome of the reaction.

| Catalyst System | Potential Product(s) | Plausible Mechanism |

| Pd(0)/Ligand | Fused bicyclic thiophene derivatives | Oxidative cyclization |

| Pt(II) or Au(I) | Bridged bicyclic thiophene derivatives | π-acid activation/nucleophilic attack |

| Rh(I) or Ir(I) | Spirocyclic thiophene derivatives | C-H activation/cyclization |

Computational and Theoretical Studies on 2 Cyclohexa 1,5 Dien 1 Yl Thiophene

Quantum Chemical Characterization of Electronic Structure

This section would involve a thorough examination of the molecule's electronic properties.

Reaction Mechanism Elucidation through DFT Calculations

DFT is a primary method for modeling chemical reactions, allowing researchers to map out reaction pathways and understand reactivity.

Conformational Analysis and Molecular Dynamics Simulations

Molecular dynamics simulations could provide further insights into the dynamic behavior of this molecule over time. By simulating the atomic motions, it would be possible to understand how the molecule behaves in different environments, such as in solution or at various temperatures. These simulations are valuable for exploring the flexibility of the molecule and the accessibility of different conformational states. Despite the utility of these computational tools, specific studies detailing the conformational landscape and dynamic properties of 2-(Cyclohexa-1,5-dien-1-yl)thiophene are not currently published.

Spectroscopic Property Prediction (e.g., NMR, UV-Vis, Raman)

The prediction of spectroscopic properties through computational methods is a powerful tool for chemical characterization. For this compound, theoretical calculations could provide valuable data to aid in the interpretation of experimental spectra.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) would be instrumental in assigning the signals in an experimental spectrum to specific atoms within the molecule. The predicted chemical shifts are highly sensitive to the molecular geometry, making them a good benchmark for the accuracy of the computational model.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are commonly used to predict the electronic absorption spectra (UV-Vis) of organic molecules. For this compound, these calculations would reveal the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, providing information about the molecule's electronic structure and conjugation.

Raman Spectroscopy: The prediction of Raman spectra involves calculating the vibrational frequencies and their corresponding intensities. This would allow for the identification of characteristic vibrational modes of the this compound molecule, offering a vibrational fingerprint that could be used for its identification and structural analysis.

While the theoretical frameworks for these predictions are well-established, the absence of specific published research on this compound means that detailed, interactive data tables of its predicted spectroscopic properties cannot be compiled at this time. The scientific community's focus has likely been on other thiophene (B33073) derivatives with more immediate applications in areas like organic electronics or medicinal chemistry.

Derivatization and Structural Modification of the 2 Cyclohexa 1,5 Dien 1 Yl Thiophene Scaffold

Substitution on the Thiophene (B33073) Ring

The thiophene ring in 2-(Cyclohexa-1,5-dien-1-yl)thiophene is susceptible to electrophilic aromatic substitution reactions, a common pathway for the functionalization of thiophene and its derivatives. jcu.edu.aunih.gov The cyclohexadienyl group is generally considered an alkyl-type substituent, which acts as an electron-donating group, thereby activating the thiophene ring towards electrophiles. This activation preferentially directs substitution to the C5 position (ortho to the substituent) and, to a lesser extent, the C3 position (meta). The C5 position is sterically more accessible and electronically favored, typically leading to high regioselectivity in substitution reactions.

Common electrophilic substitution reactions applicable to this scaffold include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) can be achieved using various reagents. For instance, bromination can be carried out using N-bromosuccinimide (NBS) in a solvent like tetrahydrofuran (B95107) (THF) or acetic acid to selectively install a bromine atom at the C5 position. nih.gov Dihalogenation at the C3 and C5 positions can also be achieved under more forcing conditions.

Acylation: Friedel-Crafts acylation, using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃, SnCl₄), can introduce a ketone functionality. nih.gov This reaction typically shows high selectivity for the C5 position.

Formylation: The Vilsmeier-Haack reaction, using a mixture of phosphoryl chloride (POCl₃) and dimethylformamide (DMF), provides a route to introduce a formyl group (-CHO), a versatile handle for further transformations.

Nitration and Sulfonation: While possible, these reactions often require carefully controlled conditions to avoid oxidation or degradation of the thiophene ring.

Metalation-Substitution: An alternative strategy involves initial deprotonation of the thiophene ring using a strong base like n-butyllithium (n-BuLi), which selectively occurs at the C5 position. The resulting lithiated intermediate is a powerful nucleophile that can react with a wide array of electrophiles (e.g., alkyl halides, aldehydes, ketones, CO₂, chlorosilanes), enabling the introduction of diverse functional groups. jcu.edu.au

The table below summarizes potential substitution reactions on the thiophene ring.

| Reaction Type | Reagents | Position of Substitution | Product |

| Bromination | NBS, THF | C5 | 2-Bromo-5-(cyclohexa-1,5-dien-1-yl)thiophene |

| Acylation | Acetyl chloride, AlCl₃ | C5 | 1-(5-(Cyclohexa-1,5-dien-1-yl)thiophen-2-yl)ethan-1-one |

| Formylation | POCl₃, DMF | C5 | 5-(Cyclohexa-1,5-dien-1-yl)thiophene-2-carbaldehyde |

| Lithiation/Silylation | 1. n-BuLi 2. TMSCl | C5 | 2-(Cyclohexa-1,5-dien-1-yl)-5-(trimethylsilyl)thiophene |

Functionalization of the Cyclohexa-1,5-diene Moiety

The cyclohexa-1,5-diene moiety contains two isolated double bonds, which are amenable to a variety of addition reactions without disrupting the aromaticity of the thiophene ring. This allows for the introduction of new functional groups and the modification of the scaffold's three-dimensional structure.

Key functionalization strategies include:

Hydrogenation: Selective hydrogenation of one or both double bonds can be achieved using catalysts like palladium on carbon (Pd/C) or Wilkinson's catalyst. This converts the cyclohexadiene ring into a cyclohexene (B86901) or cyclohexane (B81311) ring, respectively, altering the steric profile of the molecule.

Epoxidation: Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) can convert one or both of the double bonds into epoxide rings. These epoxides are valuable intermediates for further reactions, including ring-opening with various nucleophiles to introduce diol or amino alcohol functionalities.

Diels-Alder Reaction: The conjugated diene system can act as a diene in [4+2] cycloaddition reactions with suitable dienophiles (e.g., maleic anhydride, dimethyl acetylenedicarboxylate). This reaction is a powerful tool for constructing fused bicyclic systems.

Hydroboration-Oxidation: This two-step process allows for the anti-Markovnikov addition of water across a double bond, yielding hydroxyl groups. Depending on the stoichiometry of the borane (B79455) reagent, this can be performed on one or both double bonds.

Halogenation: Addition of halogens (e.g., Br₂) across the double bonds can lead to di- or tetra-halogenated cyclohexane derivatives.

The table below illustrates potential reactions for functionalizing the cyclohexadiene ring.

| Reaction Type | Reagents | Functional Group Added | Product Structure |

| Epoxidation | m-CPBA | Epoxide | 2-(7-Oxabicyclo[4.1.0]hept-3-en-2-yl)thiophene |

| Dihydroxylation | OsO₄, NMO | Diol | 2-(5,6-Dihydroxycyclohex-1-en-1-yl)thiophene |

| Hydrogenation | H₂, Pd/C | (none) | 2-(Cyclohexyl)thiophene |

| Diels-Alder | Maleic anhydride | Fused anhydride ring | Complex fused bicyclic system |

Annulation and Fusion to Form Polycyclic Systems

Building upon the reactivity of both the thiophene and cyclohexadiene components, annulation strategies can be employed to construct complex polycyclic and heterocyclic systems. These larger, fused architectures are of interest in materials science and medicinal chemistry.

Methods for forming fused systems include:

Intramolecular Cyclizations: Functional groups introduced onto both the thiophene and cyclohexadiene rings can be designed to react with each other. For example, a Friedel-Crafts acylation followed by reduction and intramolecular cyclization could lead to fused ring systems.

Photocyclization: Photochemical reactions can induce cyclization, particularly in derivatives where extended conjugation can be achieved. For instance, oxidative photocyclization is a known method for creating fused thiophene-based helicenes and other polycyclic aromatic compounds. nih.gov

Diels-Alder and Subsequent Aromatization: A powerful strategy involves a Diels-Alder reaction on the cyclohexadiene moiety, followed by a sequence of reactions (e.g., dehydration, dehydrogenation) to aromatize the newly formed ring. This can lead to the synthesis of thiophene-substituted naphthalene (B1677914) or other polycyclic aromatic hydrocarbon derivatives.

Ring-Closing Metathesis (RCM): If appropriate alkene-containing side chains are introduced onto the thiophene ring, RCM could be used to form a new ring fused to the thiophene core.

Heteroatom Incorporation into the Cyclohexadiene Ring

Modifying the cyclohexadiene ring to include heteroatoms such as nitrogen, oxygen, or sulfur can dramatically alter the compound's properties, introducing potential for hydrogen bonding, metal coordination, and altered biological activity.

Potential synthetic routes for heteroatom incorporation include:

From Epoxides: As mentioned in section 5.2, epoxidation of the cyclohexadiene ring provides a key intermediate. Ring-opening of the epoxide with nitrogen nucleophiles (e.g., ammonia, amines, azides) followed by subsequent reactions could lead to the formation of heterocyclic rings like piperidines or morpholines.

Ring-Rearrangement/Expansion/Contraction: Under specific conditions, cleavage of the cyclohexadiene ring followed by recyclization with a heteroatom-containing reagent could be envisioned. For example, ozonolysis to form a dialdehyde, followed by condensation with a diamine, could yield a large heterocyclic ring.

Synthesis of Oligomers and Copolymers containing this compound Units

The this compound scaffold can serve as a monomer for the synthesis of novel oligomers and polymers. nih.govmdpi.com Such materials could exhibit interesting electronic and optical properties, combining the conductivity of a polythiophene backbone with the non-aromatic, flexible cyclohexadiene side groups.

The primary strategy for polymerization involves:

Monomer Functionalization: The thiophene ring is first functionalized with groups suitable for cross-coupling reactions. A common approach is di-bromination at the C3 and C5 positions.

Polymerization: The functionalized monomer can then be polymerized using transition-metal-catalyzed cross-coupling reactions.

Suzuki Polymerization: The di-bromo monomer can be coupled with a thiophene-diboronic ester. thieme-connect.de

Stille Polymerization: This involves the coupling of a di-stannylated thiophene monomer with the di-bromo monomer.

Negishi Polymerization: In-situ lithiation of the monomer followed by transmetalation and coupling is also a viable method. thieme-connect.de

The resulting polymers would feature a polythiophene backbone with pendant cyclohexa-1,5-dien-1-yl groups. These side groups could influence the polymer's solubility, morphology, and solid-state packing, and could also serve as sites for post-polymerization modification.

Synthesis of Supramolecular Assemblies Incorporating the Compound

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions like hydrogen bonding, π-π stacking, and metal coordination. The this compound scaffold can be incorporated into such assemblies by introducing specific recognition motifs.

Approaches to designing supramolecular systems include:

Introduction of Hydrogen Bonding Groups: Functionalizing the thiophene or cyclohexadiene ring with groups like carboxylic acids, amides, or ureas would enable the formation of predictable, hydrogen-bonded networks.

Metal-Organic Frameworks (MOFs): By introducing coordinating groups (e.g., carboxylates, pyridyls), the molecule can act as a ligand (or "strut") that bridges metal ions or clusters, forming extended, porous frameworks.

Host-Guest Chemistry: The molecule could be modified to act as a guest within a larger host molecule (like a cyclodextrin (B1172386) or calixarene) or, conversely, be built into a larger macrocyclic structure that can act as a host for smaller guests. The interplay between the aromatic thiophene and non-aromatic diene could lead to unique binding properties.

The self-assembly of such functionalized molecules can be influenced by factors like solvent, temperature, and concentration, leading to the formation of diverse microstructures such as fibers, vesicles, or gels. researchgate.net

Catalytic Applications and Ligand Design Incorporating 2 Cyclohexa 1,5 Dien 1 Yl Thiophene

Use as a Ligand in Transition Metal Catalysis

There is no available research data detailing the use of 2-(Cyclohexa-1,5-dien-1-yl)thiophene as a ligand in transition metal catalysis. The potential for the thiophene (B33073) sulfur atom to coordinate to a metal center, or for the diene system to act as a π-ligand, remains theoretically plausible but experimentally unexplored.

General research into thiophene-containing ligands shows a variety of coordination modes to transition metals, which can influence the catalytic activity and selectivity of the resulting complexes. However, without specific studies on this compound, any discussion of its potential catalytic performance would be purely speculative.

Organocatalytic Applications

No studies have been published that investigate or report the use of this compound in organocatalytic applications. The field of organocatalysis utilizes small organic molecules to catalyze chemical reactions, and while various heterocyclic scaffolds have been employed, the catalytic utility of this specific thiophene derivative has not been documented.

Role in Asymmetric Catalysis

There is no information available in the scientific literature regarding the role of this compound in asymmetric catalysis. For a compound to be effective in asymmetric catalysis, it typically needs to possess chiral elements that can induce enantioselectivity in a reaction. While derivatives of this compound could potentially be synthesized in a chiral form, no such applications or studies have been reported.

The development of chiral ligands is a significant area of research, with many studies focusing on biaryl, spiro, or other rigid chiral backbones. Thiophene-based structures have been incorporated into chiral ligands for various asymmetric transformations. However, the specific compound this compound has not been featured in these developments.

Advanced Spectroscopic and Structural Characterization Techniques for Research on 2 Cyclohexa 1,5 Dien 1 Yl Thiophene

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise molecular structure of 2-(Cyclohexa-1,5-dien-1-yl)thiophene by providing information about the chemical environment, connectivity, and spatial relationships of its atoms.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on both the thiophene (B33073) and the cyclohexa-1,5-diene rings. The three protons on the thiophene ring would appear in the aromatic region, typically between 7.0 and 8.0 ppm. nih.govrsc.orgchemicalbook.com Their specific chemical shifts and coupling patterns (doublets of doublets) would confirm the 2-substitution pattern. The protons on the cyclohexa-1,5-diene ring would include vinylic protons (typically 5.5-6.5 ppm) and allylic methylene (B1212753) protons (around 2.2-2.8 ppm).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide complementary information, showing distinct signals for each unique carbon atom. The thiophene ring carbons would resonate in the aromatic region (approximately 120-145 ppm). chemicalbook.com The carbon atom attached to the cyclohexadiene ring (C2 of thiophene) would be shifted due to substitution. The cyclohexadiene ring would exhibit signals for four sp²-hybridized (vinylic) carbons and two sp³-hybridized (allylic) carbons.

2D-NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish the complete structural assignment. COSY experiments would reveal the coupling relationships between adjacent protons, confirming the proton assignments within each ring system. HSQC would correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C NMR spectrum. nih.gov

Interactive Table: Predicted NMR Data for this compound

| Technique | Predicted Chemical Shift (ppm) | Assignment |

| ¹H NMR | 7.0 - 8.0 | Thiophene ring protons |

| 5.5 - 6.5 | Cyclohexadiene vinylic protons | |

| 2.2 - 2.8 | Cyclohexadiene allylic protons | |

| ¹³C NMR | 120 - 145 | Thiophene ring carbons |

| 120 - 140 | Cyclohexadiene vinylic carbons | |

| 25 - 35 | Cyclohexadiene allylic carbons |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

For this compound (formula C₁₀H₁₀S), the molecular ion peak [M]⁺• would be observed at an m/z (mass-to-charge ratio) of approximately 162.05. molbase.com The fragmentation pattern under electron ionization (EI) would likely involve characteristic losses. A primary fragmentation pathway could be the cleavage of the bond between the two rings, leading to fragments corresponding to the thiophene cation (m/z 83) and the cyclohexadienyl radical, or vice versa. Further fragmentation of the thiophene ring is also a known process. nist.govresearchgate.netresearchgate.net

High-Resolution Mass Spectrometry (HRMS) would be crucial for confirming the elemental composition. By measuring the exact mass of the molecular ion to several decimal places, HRMS can distinguish the formula C₁₀H₁₀S from other possible formulas with the same nominal mass, thereby providing unambiguous confirmation of the compound's identity. nih.govresearchgate.net

Interactive Table: Predicted Mass Spectrometry Data

| Technique | Parameter | Predicted Value |

| MS | Molecular Ion [M]⁺• | m/z ≈ 162 |

| HRMS | Exact Mass [M]⁺• | Calculated for C₁₀H₁₀S: 162.0503 |

| MS/MS | Key Fragments | m/z 83 (Thiophene moiety), m/z 79 (Cyclohexadienyl moiety) |

X-ray Crystallography for Solid-State Structure Elucidation

Should this compound be obtained as a single crystal suitable for analysis, X-ray crystallography would provide the definitive solid-state structure. This technique yields a three-dimensional map of electron density, from which the precise positions of all non-hydrogen atoms can be determined.

The resulting data would include exact bond lengths, bond angles, and torsion angles. A key structural parameter of interest would be the dihedral angle between the plane of the thiophene ring and the attached double bond of the cyclohexadiene ring, which would provide insight into the degree of conformational twisting in the solid state. This information is vital for understanding intermolecular interactions, such as π-stacking, which can influence the material's bulk properties. nih.gov

Vibrational Spectroscopy (IR, Raman) for Structural and Electronic Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing a "fingerprint" that is characteristic of its structure and bonding.

IR Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. Key expected frequencies include:

C-H stretching: Aromatic C-H stretches from the thiophene ring would appear just above 3000 cm⁻¹, while vinylic C-H stretches from the cyclohexadiene ring would be in a similar region. Aliphatic C-H stretches from the methylene groups would be observed just below 3000 cm⁻¹.

C=C stretching: Bands corresponding to the C=C stretching of the thiophene ring are expected in the 1400-1550 cm⁻¹ region. globalresearchonline.net The C=C stretches of the cyclohexadiene ring would appear in the 1600-1680 cm⁻¹ range.

C-S stretching: The characteristic C-S stretching vibration of the thiophene ring typically appears in the 600-850 cm⁻¹ region. iosrjournals.org

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar C=C and C-S bonds, which often show strong Raman signals. The symmetric vibrations of the rings are typically more intense in the Raman spectrum. Resonance Raman studies, if applicable, could offer insights into the electronic transitions by enhancing vibrations coupled to the electronic excited state. nih.gov

Interactive Table: Predicted Vibrational Frequencies (IR)

| Frequency Range (cm⁻¹) | Vibrational Mode | Associated Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic (Thiophene) & Vinylic (Cyclohexadiene) |

| 3000 - 2850 | C-H stretch | Aliphatic (Cyclohexadiene) |

| 1680 - 1600 | C=C stretch | Vinylic (Cyclohexadiene) |

| 1550 - 1400 | C=C stretch | Aromatic (Thiophene) |

| 850 - 600 | C-S stretch | Thiophene Ring |

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Conjugation Analysis

Electronic spectroscopy investigates the transitions between electronic energy levels within a molecule upon absorption of ultraviolet or visible light.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum is dictated by the conjugated π-electron system. Thiophene itself absorbs around 231 nm. spectrabase.comresearchgate.net The attachment of the cyclohexa-1,5-dien-1-yl group, which extends the conjugation, is expected to cause a bathochromic (red) shift in the absorption maximum (λₘₐₓ). The primary absorption would correspond to a π-π* transition within the conjugated system formed by the thiophene ring and the adjacent double bond of the cyclohexadiene ring. The position and intensity of this band provide direct information on the extent of electronic conjugation. researchgate.net

Fluorescence Spectroscopy: If the molecule is fluorescent, an emission spectrum can be recorded by exciting at or near the absorption maximum. Fluorescence spectroscopy provides information about the electronic structure of the first excited state. The difference between the absorption and emission maxima (the Stokes shift) and the fluorescence quantum yield are important photophysical parameters that characterize the de-excitation pathways of the molecule.

Electrochemical Methods (e.g., Cyclic Voltammetry) for Redox Behavior

Electrochemical methods like cyclic voltammetry (CV) are used to study the redox properties of a molecule, specifically its ability to be oxidized or reduced. This is particularly relevant for compounds containing electron-rich aromatic systems like thiophene.

A cyclic voltammogram of this compound would likely show an irreversible or quasi-reversible oxidation wave at a positive potential. This wave corresponds to the removal of an electron from the π-system of the thiophene ring to form a radical cation. researchgate.netnih.gov The potential at which this oxidation occurs is a measure of the electron-donating ability of the molecule and can be used to estimate the energy level of the Highest Occupied Molecular Orbital (HOMO). researchgate.net The presence of the cyclohexadiene substituent would influence this potential compared to unsubstituted thiophene.

Conclusion and Future Research Perspectives for 2 Cyclohexa 1,5 Dien 1 Yl Thiophene

Current Challenges and Limitations in Synthesis and Application

The synthetic pathways to 2-(Cyclohexa-1,5-dien-1-yl)thiophene are not yet well-established in the chemical literature, presenting a primary challenge for researchers. The principal difficulties are rooted in achieving selective C-C bond formation between the thiophene (B33073) nucleus and the cyclohexadiene ring without inducing unwanted side reactions.

Synthetic Hurdles:

Regioselectivity: Controlling the precise point of attachment on both the thiophene and cyclohexadiene rings is a significant challenge. Standard cross-coupling reactions, which are workhorses in the synthesis of thiophene derivatives, may lead to a mixture of isomers, complicating purification and characterization. nih.gov

Stability of Precursors: The cyclohexa-1,5-diene moiety is susceptible to aromatization, especially under the harsh conditions that some coupling reactions require. This can lead to the formation of phenylthiophene as an undesired byproduct.

Functional Group Tolerance: The development of synthetic routes that are tolerant of a wide range of functional groups is crucial for creating a diverse library of derivatives for structure-property relationship studies. Many existing methods for creating C-C bonds with thiophenes are not compatible with sensitive functional groups. nih.gov

Application Limitations:

The lack of readily available synthetic methods has, in turn, limited the exploration of this compound's potential applications. While thiophene-containing materials have shown promise in various fields, the specific properties endowed by the cyclohexa-1,5-dien-1-yl substituent are largely unknown. researchgate.net The non-planar geometry of the cyclohexadiene ring may disrupt the π-conjugation with the thiophene ring, which could be detrimental for applications requiring high charge mobility, such as in organic electronics.

| Challenge Category | Specific Limitation | Potential Impact |

| Synthesis | Poorly defined regioselective methods | Mixture of products, difficult purification |

| Instability of the diene precursor | Formation of undesired aromatic byproducts | |

| Limited functional group tolerance | Inability to synthesize a diverse range of derivatives | |

| Application | Unknown electronic and optical properties | Uncertainty in predicting its utility in devices |

| Potential for disrupted π-conjugation | May limit its use in organic electronics |

Emerging Trends in Research on Thiophene-Dienyl Hybrid Systems

Research into hybrid organic molecules that combine different types of unsaturated systems is a burgeoning field. For systems related to this compound, several key trends are emerging:

Photo- and Electro-responsive Materials: The diene moiety offers a reactive handle for various cycloaddition reactions, such as the Diels-Alder reaction. This opens up the possibility of designing materials where the electronic properties of the thiophene unit can be switched or modulated by external stimuli that trigger a reaction at the diene.

Self-Assembling Systems: Researchers are exploring how the introduction of non-aromatic, flexible units like cyclohexadiene can influence the solid-state packing and self-assembly of thiophene-based molecules. nih.gov This is critical for controlling the bulk properties of materials used in organic electronics. researchgate.netunibo.it

Bio-inspired Materials: Thiophene derivatives are being investigated for a range of biological applications, including as antimicrobial agents and in bioimaging. cabidigitallibrary.orgnih.gov The incorporation of a diene could provide a site for bioconjugation, allowing these molecules to be tethered to biological targets.

Potential Interdisciplinary Research Directions

The unique structure of this compound makes it a promising candidate for exploration at the interface of several scientific disciplines:

Chemistry and Materials Science: A collaborative effort between synthetic chemists and materials scientists could lead to the development of novel polymers and functional materials. For instance, the diene could be used as a cross-linking site to create robust polymer networks with embedded thiophene units for applications in sensors or organic light-emitting diodes (OLEDs). nih.gov

Chemistry and Biology: The potential for this molecule to participate in biological reactions, such as Michael additions, could be explored in the context of developing new therapeutic agents or probes for studying biological processes. The thiophene core is a known pharmacophore in many approved drugs. nih.govrsc.org

Chemistry and Physics: The photophysical properties of this compound are yet to be investigated. Studies in this area could reveal interesting phenomena, such as photo-induced intramolecular charge transfer, which could be harnessed in the design of new optoelectronic devices.

| Interdisciplinary Field | Potential Research Focus |

| Chemistry & Materials Science | Development of cross-linked polymers with tunable electronic properties. |

| Chemistry & Biology | Design of novel bioconjugates and therapeutic agents. nih.gov |

| Chemistry & Physics | Investigation of photophysical properties for optoelectronic applications. |

Broader Impact on Organic Synthesis and Materials Science

The successful development of synthetic routes to this compound and a thorough characterization of its properties would have a significant impact on the broader fields of organic synthesis and materials science.

For organic synthesis , it would provide a new molecular scaffold for the construction of complex molecules. The methodologies developed could also be applicable to the synthesis of other hybrid systems, expanding the toolbox available to synthetic chemists.

In materials science , this compound could serve as a building block for a new class of materials with unique combinations of properties. The ability to combine the electronic features of thiophene with the reactivity of a diene in a single molecule could lead to the creation of "smart" materials that can respond to their environment in novel ways. This could pave the way for advancements in areas ranging from flexible electronics to targeted drug delivery. Thiophene-based materials are already recognized for their importance in organic electronics and bioimaging. researchgate.netunibo.it

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.